molecular formula C23H20FN3O2S B2424634 3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2380190-39-4

3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2424634
CAS No.: 2380190-39-4
M. Wt: 421.49
InChI Key: ZDSLDQLNEQLYOA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups, including a fluorophenyl group, a hydroxyphenyl group, and a thiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the hydroxyphenyl and thiophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the carboxamide: This final step typically involves the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole core and the various substituents can influence its binding affinity and specificity, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

  • 3-(4-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of each compound.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-27-20(13-19(26-27)15-8-10-18(24)11-9-15)23(29)25-14-21(28)16-4-6-17(7-5-16)22-3-2-12-30-22/h2-13,21,28H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSLDQLNEQLYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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